Cyclo(-RGDfK) Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

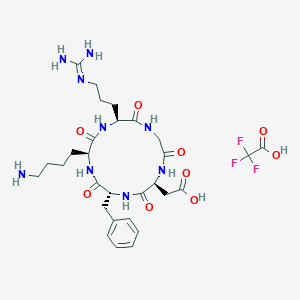

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCQIPJAWCYHFT-HXSCNMCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42F3N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclo(-RGDfK) Trifluoroacetate: From Molecular Structure to Therapeutic Applications

This guide provides a comprehensive technical overview of Cyclo(-RGDfK) Trifluoroacetate, a cyclic peptide that has garnered significant attention in the fields of cancer biology and targeted drug delivery. We will delve into its chemical architecture, explore its mechanism of action as a potent integrin inhibitor, and discuss its applications in pre-clinical and clinical research, offering insights grounded in established scientific principles.

Foundational Chemistry of this compound

This compound is a synthetic cyclic pentapeptide. The cyclic structure is a critical design feature, conferring enhanced stability against enzymatic degradation compared to its linear counterparts, a crucial attribute for in vivo applications. The peptide sequence consists of five amino acids: Arginine (R), Glycine (G), Aspartic Acid (D), Phenylalanine (f - in its D-isomeric form), and Lysine (K). The trifluoroacetate salt form enhances the compound's stability and biocompatibility[1][2].

| Property | Value | Source |

| Molecular Formula | C29H42F3N9O9 | [1][3] |

| Molecular Weight | 717.69 g/mol | [1][4] |

| CAS Number | 500577-51-5 | [1][3] |

| Sequence | Cyclo(-Arg-Gly-Asp-D-Phe-Lys) | [5] |

The deliberate inclusion of a D-phenylalanine instead of the naturally occurring L-isomer is a strategic choice to further increase proteolytic resistance and to optimize the conformational constraints of the peptide backbone. This constrained conformation is paramount for high-affinity and selective binding to its biological target.

Figure 1: A diagram illustrating the cyclic peptide core and its ionic association with the trifluoroacetate counter-ion.

Mechanism of Action: Selective Inhibition of αvβ3 Integrin

The biological activity of Cyclo(-RGDfK) stems from its ability to act as a potent and selective antagonist of the αvβ3 integrin receptor.[4][6][7][8][9] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in cell signaling, migration, proliferation, and survival. The αvβ3 integrin is of particular interest in oncology as it is poorly expressed on quiescent endothelial cells but becomes significantly upregulated on activated endothelial cells of growing blood vessels and on the surface of various tumor cells, including gliomas, melanomas, and ovarian carcinomas.[8]

The Arginine-Glycine-Aspartic Acid (RGD) motif within the peptide is the key recognition sequence that mimics the binding site of natural αvβ3 ligands like vitronectin and fibronectin.[6] The cyclic structure constrains the RGD motif in a conformation that is optimal for high-affinity binding to the receptor. This specific binding competitively inhibits the interaction of αvβ3 with its natural ligands, thereby disrupting downstream signaling pathways essential for angiogenesis (the formation of new blood vessels) and tumor cell metastasis.

| Parameter | Value | Target |

| IC50 | 0.94 nM | αvβ3 Integrin |

| Kd | 41.70 nM | Purified Integrin |

IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) values indicate the high affinity of Cyclo(-RGDfK) for its target. Lower values signify stronger binding.[1][4][7][9][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. americanelements.com [americanelements.com]

- 4. Cyclo(-RGDfK) TFA | Integrin | TargetMol [targetmol.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

Synthesis and Purification of Cyclo(-RGDfK) Trifluoroacetate: From Solid-Phase Assembly to Analytical Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind a Cyclic Peptide Workhorse

The cyclic pentapeptide cyclo(-Arg-Gly-Asp-D-Phe-Lys), commonly abbreviated as c(RGDfK), stands as a cornerstone in biomedical research and targeted drug delivery. Its high affinity and selectivity for αvβ3 and αvβ5 integrins, which are overexpressed on endothelial cells of growing tumors and various cancer cells, make it an invaluable targeting ligand.[1][2][3] The constrained cyclic structure, compared to its linear counterpart, provides enhanced enzymatic stability and a locked-in bioactive conformation, leading to superior receptor binding.[4][5]

This guide provides a comprehensive, technically-grounded walkthrough of the synthesis and purification of c(RGDfK). We will move beyond a simple recitation of steps to explore the underlying chemistry and strategic decisions that ensure a high-yield, high-purity final product. The resulting peptide is typically isolated as a trifluoroacetate (TFA) salt, a direct and often unavoidable consequence of the standard synthesis and purification methodologies.[6][7] Understanding this entire workflow is critical for any researcher aiming to produce or utilize this versatile peptide for therapeutic or diagnostic applications.

Part 1: The Synthetic Blueprint: Solid-Phase Assembly of the Linear Precursor

The foundation of c(RGDfK) synthesis is the stepwise assembly of the linear peptide sequence, Arg-Gly-Asp-D-Phe-Lys, on a solid support. The Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is the industry standard for this process due to its mild deprotection conditions and high efficiency.[8]

The Strategic Selection of Components

The success of SPPS hinges on a system of orthogonal protecting groups—temporary chemical modifications that mask reactive functional groups to prevent unwanted side reactions.[9][10] For the c(RGDfK) sequence, these choices are critical.

-

Resin: A highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is an excellent choice.[11] Its primary advantage is that the fully protected linear peptide can be cleaved from the resin under very mild acidic conditions (e.g., dilute TFA or acetic acid), leaving the side-chain protecting groups intact. This is essential for subsequent solution-phase cyclization, although on-resin cyclization strategies are also common.[12]

-

Amino Acid Side-Chain Protection: Each reactive side chain must be masked with a group that is stable throughout the chain assembly but can be removed simultaneously with cleavage from the resin in the final step.

| Amino Acid | Side-Chain Protecting Group | Rationale for Selection |

| Arg (Arginine) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Provides robust protection for the guanidinium group; readily cleaved by standard TFA cocktails.[13] |

| Asp (Aspartic Acid) | OtBu (tert-butyl ester) | Protects the carboxylic acid side chain; highly labile to TFA, preventing side reactions. |

| D-Phe (D-Phenylalanine) | None | The phenyl side chain is non-reactive and requires no protection. |

| Lys (Lysine) | Boc (tert-butyloxycarbonyl) | A standard, acid-labile protecting group for the ε-amino group, ensuring it does not interfere with peptide bond formation.[14] |

| Gly (Glycine) | None | The hydrogen side chain is non-reactive. |

The SPPS Workflow: A Step-by-Step Elucidation

The synthesis proceeds from the C-terminus to the N-terminus. Starting with an Fmoc-Lys(Boc)-OH loaded onto the resin, the process follows a repeated cycle of deprotection and coupling.

-

Resin Swelling: Swell the resin in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30-60 minutes to ensure reagent accessibility.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. This reveals a free primary amine, ready for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF followed by DCM to remove residual piperidine and byproducts.

-

Amino Acid Activation & Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-D-Phe-OH) by pre-mixing it with a coupling reagent. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[15][11] Add this activation mixture to the resin and allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin again with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid (Gly, Asp, Arg) in the sequence.

This iterative process builds the protected linear peptide, H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Boc)-Resin.

Part 2: Forging the Ring: On-Resin Cyclization

With the linear precursor assembled, the next critical step is head-to-tail cyclization to form the macrocycle. This can be performed in solution after cleaving the peptide from the resin or directly on the solid support. On-resin cyclization is often preferred as the resin matrix provides a "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular oligomerization.[12][16]

For this strategy, a different resin type is required, one that allows for side-chain anchoring. For instance, the synthesis can start by attaching the side chain of Fmoc-Asp-OAll (allyl ester) to the resin.[4][17] The linear peptide is then built from the N-terminus of Asp. After assembly, the N-terminal Fmoc and the C-terminal allyl protecting groups are selectively removed, and the exposed ends are coupled.

Visualizing the Synthesis and Cyclization Workflow

Caption: Overall workflow for the synthesis of Cyclo(-RGDfK) Trifluoroacetate.

Experimental Protocol: On-Resin Cyclization

-

Selective Deprotection: After assembling the linear peptide, selectively remove the N-terminal Fmoc group (20% piperidine in DMF) and the C-terminal protecting group used for the side-chain anchor (e.g., a Pd(0) catalyst for an allyl group).[4]

-

Washing: Thoroughly wash the resin to remove all deprotection reagents.

-

Cyclization Coupling: Add a solution of a potent coupling reagent such as DPPA (diphenylphosphoryl azide) or HATU in DMF with a base (e.g., DIPEA or NaHCO₃).[13] Allow the reaction to proceed for several hours to overnight, monitoring for completion via a negative Kaiser test.

-

Final Wash: Wash the resin extensively with DMF, DCM, and methanol before drying under vacuum.

Part 3: The Liberation Step: TFA Cleavage and Global Deprotection

Trifluoroacetic acid (TFA) is a powerful yet volatile acid that serves a dual purpose: it cleaves the newly formed cyclic peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups (Pbf, OtBu, Boc).[14][18]

This step is not without risk. The cleavage process generates highly reactive carbocations (e.g., tert-butyl cations from Boc and OtBu groups) that can re-attach to sensitive amino acid residues, creating unwanted byproducts. To prevent this, a "cleavage cocktail" containing scavengers is essential.[19]

Experimental Protocol: TFA Cleavage

WARNING: TFA is extremely corrosive and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[20][21]

-

Prepare the Cleavage Cocktail: A common and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIPS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIPS.[19] Water acts as a proton source, while TIPS is a highly efficient cation scavenger.

-

Reaction: Add the chilled cleavage cocktail to the dried peptide-resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

-

Incubation: Stir the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate, which now contains the dissolved crude peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10x the filtrate volume). The peptide, being insoluble in ether, will precipitate as a white solid.

-

Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether, wash the pellet with more cold ether to remove residual scavengers, and dry the crude peptide under vacuum.

Part 4: Achieving Purity: Reversed-Phase HPLC

The crude product is a mixture containing the target peptide along with deletion sequences, incompletely deprotected species, and scavenger adducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides to the high degree required for biological and clinical applications.[22][23]

The principle of RP-HPLC is the separation of molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile), with more hydrophobic species being retained longer on the column.[22]

The Critical Role of TFA in Purification

TFA (0.1% v/v) is added to both the aqueous and organic mobile phases. It serves two key functions:

-

Solubilization: It keeps the peptide soluble in the mobile phase.

-

Ion-Pairing: It acts as an ion-pairing agent, masking the charges on basic residues like Arginine and Lysine. This minimizes ionic interactions with the silica backbone of the stationary phase, resulting in sharper, more symmetrical peaks and improved separation.[6]

Table of Typical HPLC Purification Parameters

| Parameter | Specification | Rationale |

| Column | Preparative C18 Silica | Standard stationary phase for peptide separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | The polar starting mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic mobile phase used to elute the peptide. |

| Gradient | 5% to 70% B over 30 min | A shallow gradient is crucial for resolving closely eluting peptide impurities.[24] |

| Flow Rate | 20 mL/min (for preparative scale) | Adjusted based on column diameter and length. |

| Detection | UV at 220 nm | Wavelength at which the peptide backbone amide bonds strongly absorb light. |

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Injection: Inject the dissolved sample onto the equilibrated C18 column.

-

Gradient Elution: Run the established gradient method.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those meeting the desired purity specification (e.g., >98%).

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to remove the water and acetonitrile, yielding the final product as a fluffy, white powder.

The final product is This compound because the TFA used as an ion-pairing agent forms a salt with the basic residues of the peptide during lyophilization.[7]

Part 5: Final Validation: Characterization and Quality Control

Final validation is non-negotiable. It confirms the identity and purity of the synthesized peptide.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for validation. It provides two crucial pieces of information simultaneously: the retention time (a measure of purity) and the molecular mass. The observed mass should match the calculated theoretical mass of the protonated c(RGDfK) molecule (C₂₇H₄₁N₉O₇, Theoretical [M+H]⁺ ≈ 604.7 g/mol ).[5][25]

-

Analytical HPLC: This provides a quantitative measure of purity, typically expressed as the percentage of the main peak area relative to the total area of all peaks at 220 nm.[]

-

Nuclear Magnetic Resonance (NMR): For rigorous structural confirmation, 1D and 2D NMR spectroscopy can be used to confirm the amino acid composition and sequence connectivity.[25][27]

Visualizing the c(RGDfK) Structure

Caption: Chemical structure schematic of Cyclo(-RGDfK).

Conclusion

The synthesis of this compound is a multi-stage process that demands careful planning, precise execution, and rigorous quality control. From the strategic selection of protecting groups in SPPS to the controlled conditions of cyclization, cleavage, and purification, each step is designed to maximize yield and purity. The final trifluoroacetate salt form is a direct result of this robust and widely adopted chemical workflow. By understanding the causality behind each protocol, researchers can confidently produce high-quality c(RGDfK) for pioneering applications in cancer research, molecular imaging, and targeted therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]

- 6. genscript.com [genscript.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalogimages.wiley.com [catalogimages.wiley.com]

- 10. biosynth.com [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. advancedchemtech.com [advancedchemtech.com]

- 19. youtube.com [youtube.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. bachem.com [bachem.com]

- 23. hplc.eu [hplc.eu]

- 24. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 25. books.rsc.org [books.rsc.org]

- 27. ovid.com [ovid.com]

In vitro stability and solubility of Cyclo(-RGDfK) Trifluoroacetate

An In-Depth Technical Guide to the In Vitro Stability and Solubility of Cyclo(-RGDfK) Trifluoroacetate

Foreword: The Quintessential Guide to Handling cRGDfK

The cyclic pentapeptide, Cyclo(-RGDfK), is a cornerstone in the field of targeted therapeutics and diagnostics due to its high affinity and selectivity for αvβ3 integrin, a key player in angiogenesis and tumor metastasis[1]. This guide moves beyond rudimentary product datasheets to provide a comprehensive, field-proven framework for understanding and managing the critical physicochemical properties of this compound. As scientists, our success hinges on the integrity of our reagents. Improper handling, solubilization, or storage of this peptide can lead to loss of material, inaccurate concentrations, and compromised experimental outcomes.

This document is structured to provide not just protocols, but the underlying scientific rationale. We will explore the molecule's intrinsic properties, the influence of its trifluoroacetate (TFA) counter-ion, and robust, self-validating methodologies for assessing its solubility and stability in vitro. The insights herein are designed to empower you to generate reliable, reproducible data and accelerate your research and development efforts.

Part 1: Foundational Physicochemical Profile

Before any bench work commences, a theoretical assessment of the peptide provides a logical starting point for solvent selection and stability considerations. Cyclo(-RGDfK) is a pentapeptide with the sequence Arginine-Glycine-Aspartic Acid-D-Phenylalanine-Lysine.

-

Amino Acid Composition & Charge: The solubility of a peptide is fundamentally governed by its amino acid composition[2]. To predict its behavior, we calculate its net charge at a neutral pH (~7.0):

-

Arginine (R): +1 (basic)

-

Aspartic Acid (D): -1 (acidic)

-

Lysine (K): +1 (basic)

-

N-terminus and C-terminus: In a cyclic peptide, there are no free termini to contribute to the charge.

The overall net charge is +1 , rendering Cyclo(-RGDfK) a basic peptide . This characteristic is the primary determinant of its solubility profile, predicting good solubility in aqueous and slightly acidic solutions[3].

-

-

The Role of the Trifluoroacetate (TFA) Counter-ion: Cyclo(-RGDfK) is typically supplied as a trifluoroacetate salt, a byproduct of its purification by reverse-phase HPLC[4]. This is not a trivial detail. The TFA counter-ion pairs with the positively charged residues (Arg and Lys), influencing the peptide's solid-state properties and initial solubility[5]. While TFA can aid in solubilizing peptides, it is also known to be a strong ion-pairing agent that can be difficult to remove completely and may have implications for cellular toxicity in certain in vitro assays compared to other salts like acetate[4][5]. For most biochemical and in vitro stability studies, its presence is acceptable, but for formulation development, a salt exchange may be considered.

Part 2: A Validated Approach to Solubility Determination

The objective is to dissolve the peptide completely without promoting aggregation or degradation. A tiered approach, starting with the mildest solvents, is recommended to preserve the peptide's integrity[6].

Experimental Protocol: Systematic Solubility Testing

This protocol is designed to efficiently determine the optimal solvent for this compound while minimizing the use of valuable material.

Core Principle: Always test solubility with a small, non-critical aliquot of the peptide first.

-

Initial Assessment in Water:

-

Dispense a small, known amount of lyophilized cRGDfK powder into a microcentrifuge tube.

-

Add a calculated volume of sterile, distilled water to achieve a target concentration (e.g., 10 mg/mL).

-

Vortex gently for 30 seconds. Visually inspect for particulates against a dark background.

-

-

Enhancing Solubilization (If Necessary):

-

If the solution appears cloudy or contains visible particulates, sonication can be employed to break up aggregates and enhance dissolution[2][7].

-

Place the tube in a bath sonicator for 5-10 minutes. Avoid excessive heating.

-

Re-inspect the solution. If it remains a suspension or has formed a gel, the peptide is not fully dissolved.

-

-

Tier 2: Buffered and Acidic Solutions:

-

Given the peptide's net positive charge, solubility is often enhanced in a slightly acidic environment.

-

If water fails, attempt to dissolve a fresh aliquot in a solution of 10% aqueous acetic acid or a standard biological buffer like PBS (pH 7.2-7.4)[8]. The ionic strength of buffers can also aid in solubilization.

-

-

Tier 3: Organic Co-solvents (Use with Caution):

-

For highly hydrophobic peptides, or if high concentrations are required, organic co-solvents may be necessary. However, for cRGDfK, this should be a last resort.

-

Add a minimal volume of fresh, anhydrous Dimethyl Sulfoxide (DMSO) to the peptide powder to fully dissolve it (e.g., to achieve a high concentration stock of 100 mg/mL)[9].

-

Once dissolved, slowly add the desired aqueous buffer to dilute the stock to the final working concentration[2][6].

-

Causality: Using a minimal initial volume of DMSO ensures its final concentration in the working solution is low (typically <1%), minimizing potential interference with downstream biological assays[2].

-

Data Presentation: Solubility Profile

Summarize the findings in a clear, concise table.

| Solvent System | Target Concentration (mg/mL) | Method | Result | Observations |

| Ultrapure Water | 10 | Vortexing | Soluble | Clear, colorless solution. |

| PBS (pH 7.2) | 10 | Vortexing | Soluble | Clear, colorless solution.[8] |

| 10% Acetic Acid | 10 | Vortexing | Soluble | Clear, colorless solution. |

| DMSO | 100 | Vortexing | Soluble | Clear, colorless solution.[9] |

Solubility Determination Workflow

The following diagram illustrates the logical flow for determining the optimal solvent.

Caption: A systematic workflow for the solubilization of this compound.

Part 3: In Vitro Stability Profiling via Forced Degradation

Understanding a peptide's stability is critical for defining storage conditions, formulation development, and interpreting experimental results. Forced degradation (or stress testing) is an indispensable tool that intentionally exposes the peptide to harsh conditions to accelerate its degradation, thereby identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods[10][11][12].

The goal is to induce a modest level of degradation (typically 10-20%) to ensure that potential degradants are formed at detectable levels without completely destroying the parent molecule[11].

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive stress testing study for cRGDfK.

Self-Validation Principle: A zero-time-point (T0) sample and an unstressed control sample stored at -80°C must be included for every condition to serve as a baseline for a stable, undegraded peptide.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent where it is known to be soluble and relatively stable, such as ultrapure water or a simple buffer like 10 mM phosphate buffer at pH 6.0.

-

-

Application of Stress Conditions:

-

Aliquot the stock solution into separate, clearly labeled tubes for each stress condition.

-

A. Hydrolytic Stability (pH Stress):

-

Acidic: Adjust the pH of an aliquot to ~2.0 using 1N HCl.

-

Basic: Adjust the pH of an aliquot to ~10.0 using 1N NaOH.

-

Rationale: Peptides are susceptible to hydrolysis of their amide bonds. Aspartic acid residues, in particular, can be involved in isomerization or cleavage, especially under acidic conditions[13][14].

-

-

B. Thermal Stability:

-

Incubate aliquots at various temperatures: 4°C (refrigerated control), 25°C (ambient), and an accelerated condition of 40°C or 60°C.

-

Rationale: Elevated temperatures provide the energy to overcome activation barriers for various degradation reactions[10].

-

-

C. Oxidative Stability:

-

D. Photostability:

-

Expose an aliquot to a controlled light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps). Ensure a parallel dark control is kept under the same temperature conditions.

-

Rationale: Aromatic residues like Phenylalanine can be susceptible to photo-oxidation, although it is less common than other degradation routes[10].

-

-

-

Time Points and Analysis:

-

Incubate the stressed samples for a defined period (e.g., with samples taken at T=0, 24, 48, and 72 hours).

-

At each time point, quench the reaction (e.g., neutralize the pH of hydrolytic samples, place thermal samples on ice).

-

Analyze all samples by a stability-indicating method, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[15].

-

Analytical Method: A typical RP-HPLC method would use a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA. The peptide and its degradation products are monitored at ~220 nm.

-

For identification of unknown degradation peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice[13][16].

-

Data Presentation: Stability Profile

The primary output is the percentage of the intact cRGDfK peak area relative to the total peak area over time.

| Stress Condition | Time (hours) | Intact cRGDfK (% Peak Area) | Degradants (% Total Peak Area) | New Peaks (Retention Time, min) |

| Control (-80°C) | 72 | >99% | <1% | None |

| pH 2.0 @ 40°C | 0 | 99.8% | 0.2% | - |

| 24 | 95.2% | 4.8% | 8.5 | |

| 48 | 89.7% | 10.3% | 8.5 | |

| 72 | 84.1% | 15.9% | 8.5 | |

| pH 10.0 @ 40°C | 72 | 98.5% | 1.5% | 10.2 |

| 60°C @ pH 6.0 | 72 | 97.2% | 2.8% | 9.1 |

| 0.3% H₂O₂ @ 25°C | 72 | >99% | <1% | None |

| ICH Light @ 25°C | 72 | >99% | <1% | None |

Note: Data shown is illustrative.

Forced Degradation Study Workflow

This diagram outlines the parallel workflow for conducting a forced degradation study.

Caption: Workflow for a parallel forced degradation study of Cyclo(-RGDfK).

Part 4: Interpretation and Best Practices

-

Solubility Insights: this compound is readily soluble in aqueous solutions, including water and biological buffers like PBS, owing to its net positive charge[3][8]. For creating highly concentrated stock solutions, DMSO is effective, but should be diluted significantly for final use[9].

-

Stability Profile: The cyclic structure of cRGDfK inherently provides greater resistance to enzymatic degradation by exopeptidases compared to linear peptides. The forced degradation study indicates that the peptide is most susceptible to hydrolysis under harsh acidic conditions. It exhibits high stability against oxidation, light exposure, and moderately elevated temperatures.

-

Recommended Handling and Storage:

-

Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from moisture.

-

Stock Solutions: Prepare stock solutions in an appropriate buffer (e.g., PBS) or water. For long-term storage, aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can cause peptide degradation and aggregation.

-

Working Solutions: For daily experiments, freshly diluted solutions are recommended. If a working solution must be stored, keep it at 4°C for no more than 24-48 hours.

-

By adhering to these empirically validated guidelines, researchers can ensure the integrity and performance of this compound, leading to more reliable and reproducible scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. jpt.com [jpt.com]

- 3. biobasic.com [biobasic.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. Stability analysis of glutamic acid linked dimeric RGD peptides | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 14. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to Cyclo(-RGDfK) Trifluoroacetate for Targeting αvβ3 Integrin

This guide provides a comprehensive technical overview of Cyclo(-RGDfK) Trifluoroacetate, a potent and selective antagonist of the αvβ3 integrin. It is intended for researchers, scientists, and drug development professionals engaged in cancer biology, angiogenesis research, and targeted therapeutics. This document delves into the core principles of αvβ3 integrin as a therapeutic target, the molecular attributes of Cyclo(-RGDfK), and detailed, field-proven protocols for its application in preclinical research.

Section 1: The Rationale for Targeting αvβ3 Integrin

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, has emerged as a critical target in oncology and other pathological conditions. Its expression is significantly upregulated on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells, including glioblastoma, melanoma, and breast cancer[1]. In contrast, its expression on quiescent endothelial cells and most normal organs is low, offering a therapeutic window for targeted interventions[1].

The binding of extracellular matrix (ECM) proteins, such as vitronectin, containing the Arg-Gly-Asp (RGD) sequence to αvβ3 integrin triggers a cascade of intracellular signals. This "outside-in" signaling is pivotal for cell survival, proliferation, migration, and invasion[2][3][4].

The αvβ3 Integrin Signaling Cascade

Upon ligand binding, αvβ3 integrin clusters and activates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. Activated FAK serves as a scaffold for numerous signaling proteins, initiating downstream pathways critical for cancer progression. A key pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, which promotes cell proliferation and survival[2][3][4][5].

Section 2: this compound - A High-Affinity Ligand

Cyclo(-RGDfK) is a cyclic pentapeptide designed to mimic the RGD binding motif with high affinity and selectivity for αvβ3 integrin. The cyclization of the peptide constrains its conformation, which is crucial for optimal interaction with the integrin binding pocket, leading to a significantly higher binding affinity compared to its linear counterparts[6]. The trifluoroacetate salt form enhances the stability and biocompatibility of the compound[7][8].

Molecular Profile and Binding Affinity

| Property | Value | Reference |

| Molecular Formula | C27H41N9O7 (peptide) | [9] |

| Molecular Weight | 603.67 g/mol (peptide) | [9] |

| IC50 for αvβ3 | 0.94 nM | [10] |

| KD for purified integrin | 41.70 nM | [7][8][11] |

The nanomolar IC50 value underscores the potency of Cyclo(-RGDfK) as an inhibitor of αvβ3 integrin. This high affinity makes it an exceptional candidate for various applications, from in vitro assays to in vivo targeted delivery.

Synthesis of Cyclo(-RGDfK)

An improved solid-phase synthesis method allows for the production of Cyclo(-RGDfK) in high purity and yield[12][13][14]. The general workflow involves the assembly of the linear peptide on a resin, followed by on-resin cyclization and subsequent cleavage and purification.

Section 3: Experimental Protocols

The following protocols are provided as a guide for the application of this compound in key preclinical assays. These are self-validating systems designed for reproducibility.

In Vitro Competitive Binding Assay

This assay determines the IC50 of Cyclo(-RGDfK) by measuring its ability to compete with a known ligand for binding to αvβ3 integrin-expressing cells.

Materials:

-

αvβ3-expressing cells (e.g., U87MG human glioblastoma cells)

-

Cell culture medium (e.g., MEM with 10% FBS)

-

Binding Buffer (e.g., Tris-buffered saline with 1 mM MnCl2, pH 7.4)

-

Biotinylated vitronectin or a biotinylated RGD-containing peptide

-

This compound

-

Streptavidin-HRP conjugate

-

TMB substrate

-

96-well microplate

-

Plate reader

Protocol:

-

Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.

-

Preparation of Competitor: Prepare a serial dilution of this compound in Binding Buffer.

-

Washing: Gently wash the cells twice with Binding Buffer.

-

Competition: Add the diluted Cyclo(-RGDfK) and a constant concentration of biotinylated vitronectin to the wells. Incubate for 2 hours at 37°C.

-

Washing: Wash the wells three times with Binding Buffer to remove unbound reagents.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Binding Buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with Binding Buffer.

-

Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with 2N H2SO4.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the log concentration of Cyclo(-RGDfK) to determine the IC50 value.

Cell Adhesion Assay

This protocol assesses the ability of Cyclo(-RGDfK) to inhibit cell adhesion to an ECM-coated surface.

Materials:

-

αvβ3-expressing cells (e.g., HUVECs)

-

Vitronectin

-

This compound

-

96-well plate

-

BSA (Bovine Serum Albumin)

-

Calcein-AM or Crystal Violet

-

Fluorescence plate reader or spectrophotometer

Protocol:

-

Plate Coating: Coat a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium containing various concentrations of Cyclo(-RGDfK). Incubate for 30 minutes at 37°C.

-

Cell Seeding: Seed the pre-incubated cells onto the vitronectin-coated plate and incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the plate with PBS to remove non-adherent cells.

-

Quantification:

-

For Calcein-AM: Add Calcein-AM solution and incubate for 30 minutes. Measure fluorescence (Excitation: 485 nm, Emission: 520 nm).

-

For Crystal Violet: Fix the cells with methanol, stain with 0.5% crystal violet, and solubilize the dye with 10% acetic acid. Measure absorbance at 590 nm[15].

-

-

Analysis: Determine the percentage of cell adhesion relative to the untreated control.

In Vivo Near-Infrared (NIR) Fluorescence Imaging

This protocol outlines the use of a Cy5-conjugated Cyclo(-RGDfK) for non-invasive imaging of tumors in a mouse model[9][16][17][18][19].

Materials:

-

Cy5-conjugated Cyclo(-RGDfK)

-

Tumor-bearing mice (e.g., subcutaneous U87MG xenografts in nude mice)

-

In vivo imaging system with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[16]

-

Anesthesia

Protocol:

-

Probe Administration: Anesthetize the tumor-bearing mouse and inject Cy5-Cyclo(-RGDfK) intravenously via the tail vein (typically 100-200 µL)[16].

-

Imaging: Acquire whole-body fluorescence images at various time points (e.g., 30 min, 1h, 2h, 4h, 24h) post-injection.

-

Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a background region (e.g., muscle) to quantify the average fluorescence intensity[16].

-

Tumor-to-Background Ratio (TBR) Calculation: Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI[16].

-

Blocking Study (for specificity): Co-inject a large excess of unlabeled Cyclo(-RGDfK) with the Cy5-conjugated probe. A significant reduction in tumor fluorescence signal will confirm target specificity.

Conjugation to Nanoparticles for Drug Delivery

Cyclo(-RGDfK) can be conjugated to various nanoparticle platforms to facilitate targeted drug delivery[1][20]. A common strategy involves a carbodiimide reaction to form a stable amide bond.

Materials:

-

Nanoparticles with surface carboxyl groups (e.g., PLGA-PEG-COOH)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer (e.g., MES buffer, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

Drug to be encapsulated

Protocol:

-

Nanoparticle Activation: Disperse the carboxylated nanoparticles in Activation Buffer. Add EDC and NHS to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Centrifuge the activated nanoparticles and wash with Coupling Buffer to remove excess EDC and NHS.

-

Conjugation: Resuspend the activated nanoparticles in Coupling Buffer. Add Cyclo(-RGDfK) and incubate for 2-4 hours at room temperature with gentle mixing.

-

Quenching: Quench any unreacted activated esters by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or ethanolamine).

-

Purification: Purify the RGD-conjugated nanoparticles by centrifugation or dialysis to remove unconjugated peptide and other reagents.

-

Drug Loading: Load the therapeutic agent into the purified nanoparticles using standard encapsulation techniques.

-

Characterization: Characterize the final drug-loaded, targeted nanoparticles for size, zeta potential, drug loading efficiency, and RGD conjugation density.

Section 4: Concluding Remarks

This compound is a powerful and versatile tool for the investigation and targeting of αvβ3 integrin. Its high affinity and selectivity, coupled with a well-defined mechanism of action, make it an invaluable asset in the development of novel diagnostics and therapeutics. The protocols outlined in this guide provide a robust framework for harnessing the potential of this cyclic peptide in a variety of preclinical applications. As with any experimental system, meticulous optimization and appropriate controls are paramount for generating reliable and impactful data.

References

- 1. Self-assembled nanoparticles based on the c(RGDfk) peptide for the delivery of siRNA targeting the VEGFR2 gene for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Cy5-Regioselectively addressable functionalized template-[cyclo-(RGD-d-Phe-Lys)]4 peptide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

Role of trifluoroacetate salt in Cyclo(-RGDfK) stability

An In-Depth Technical Guide: The Role of the Trifluoroacetate Counter-Ion in the Stability and Handling of Cyclo(-RGDfK)

Executive Summary

Cyclo(-RGDfK) is a cyclic pentapeptide that has become an indispensable tool in biomedical research and a cornerstone for the development of targeted therapeutics due to its high affinity and selectivity for αvβ3 and αvβ5 integrins. Researchers, scientists, and drug development professionals frequently receive this peptide as a trifluoroacetate (TFA) salt, a direct consequence of standard solid-phase synthesis and purification methodologies. While seemingly an inert counter-ion, residual TFA can profoundly influence the physicochemical stability, biological activity, and analytical characterization of Cyclo(-RGDfK). This guide provides an in-depth analysis of the multifaceted role of the TFA salt, moving beyond a simple acknowledgment of its presence to a detailed exploration of its impact. We will dissect the chemical interactions between TFA and the peptide, evaluate its effects on conformational stability and solubility, and discuss the critical implications for experimental reproducibility and pharmaceutical formulation. This document serves as a comprehensive resource, offering field-proven insights and detailed protocols to empower researchers to make informed decisions regarding the handling, characterization, and potential necessity for TFA removal to ensure the integrity and success of their scientific endeavors.

Part 1: The Origin and Nature of the Peptide-TFA Salt

Introduction to Cyclo(-RGDfK)

The cyclic peptide, Cyclo(-Arg-Gly-Asp-D-Phe-Lys-), commonly abbreviated as Cyclo(-RGDfK), is a synthetic ligand designed to mimic the native recognition sequence for a class of cell adhesion receptors known as integrins. Its constrained cyclic structure provides enhanced enzymatic stability and a higher affinity for specific integrin subtypes, particularly αvβ3, which is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells. This specificity makes cRGDfK a powerful tool for studying integrin-mediated cell signaling and a highly valued targeting moiety for delivering imaging agents or therapeutic payloads directly to sites of disease.

The Inevitable Counter-Ion: A Consequence of Synthesis

The prevalence of the TFA salt form of synthetic peptides is not a matter of choice but a direct result of the universally adopted methods for their production.[1][2]

-

Solid-Phase Peptide Synthesis (SPPS): In modern SPPS protocols, particularly those using Fmoc chemistry, strong acids are required for the final step of cleaving the synthesized peptide from its solid resin support.[3][4] Trifluoroacetic acid is the reagent of choice for this purpose due to its high acidity (pKa ≈ 0.5), which ensures efficient cleavage, and its volatility, which facilitates its removal from the crude product.[5]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Following cleavage, the crude peptide is purified to high homogeneity using RP-HPLC. TFA is almost universally used as an ion-pairing agent in the mobile phase (typically at 0.1% v/v).[3][5] The trifluoroacetate anion (CF₃COO⁻) forms a dynamic, transient ion pair with positively charged sites on the peptide, temporarily increasing its hydrophobicity and leading to sharper, more symmetrical peaks and improved chromatographic resolution.[1][6]

During the final lyophilization (freeze-drying) step, while the bulk of the TFA and water are removed, the trifluoroacetate anions that are ionically bonded to the peptide remain, resulting in the final product being a peptide-TFA salt.[1][3]

The Chemistry of Interaction

The stability and behavior of the Cyclo(-RGDfK)-TFA salt are governed by strong electrostatic interactions. The cRGDfK peptide possesses two primary sites that are protonated at physiological pH and become positively charged: the guanidinium group of the Arginine (Arg) side chain and the ε-amino group of the Lysine (K) side chain. These cationic sites form stable, non-covalent ion pairs with the anionic trifluoroacetate.[3][7] This interaction is not merely a surface association; it is a fundamental component of the solid-state structure and can persist in solution.

Caption: Ionic interaction between TFA and cRGDfK.

Part 2: The Multifaceted Impact of TFA on Cyclo(-RGDfK) Stability

The presence of TFA as a counter-ion has significant consequences for the physical stability of Cyclo(-RGDfK), which can directly influence its handling, storage, and ultimate performance.

Physical Stability

-

Conformational Integrity: The biological activity of cRGDfK is intrinsically linked to its three-dimensional conformation, which allows for precise docking into the binding pocket of integrin receptors. The binding of TFA to the charged Lys and Arg residues can alter the peptide's secondary structure.[7][8] This interaction can distort the native fold, potentially reducing its binding affinity and biological efficacy.[1] For structural biology applications like NMR or crystallography, the presence of TFA can introduce artifacts, making it essential to exchange the counter-ion to study the peptide in its most biologically relevant state.

-

Solubility and Aggregation: TFA's impact on solubility is complex. The ion-pairing effect can sometimes disrupt intermolecular interactions that lead to aggregation, thereby improving solubility.[9] However, in other cases, the TFA anion can act as a bridge, cross-linking peptide molecules through hydrogen bonds and promoting the formation of aggregates, particularly at high concentrations.[10] This behavior is highly dependent on the specific peptide sequence and the solution environment.

-

Hygroscopicity and Handling: Peptide salts are notoriously hygroscopic, readily absorbing moisture from the atmosphere. This presents a significant practical challenge in the laboratory. The absorbed water can add considerable weight, leading to inaccuracies when preparing solutions based on mass.[11] More critically, the presence of water can facilitate hydrolytic degradation pathways over long-term storage, compromising the chemical integrity of the peptide. Furthermore, TFA salts can yield a "fluffy," low-density lyophilized powder that is difficult to weigh and handle accurately, in contrast to acetate salts which often produce a more manageable, crystalline cake.[12]

Part 3: Implications for Research and Drug Development

Ignoring the influence of the TFA counter-ion can lead to compromised data, failed experiments, and significant hurdles in translational development.

Interference in Biological Assays

Residual TFA is not biologically inert. It has been shown to exhibit dose-dependent cytotoxicity and can interfere with a wide range of cellular assays.[7] At concentrations as low as 10 nM, TFA can inhibit cell proliferation, disrupt membrane integrity, and trigger apoptosis.[7][13] For any in vitro studies involving live cells or in vivo animal models, the presence of TFA can confound results, masking the true biological effect of the cRGDfK peptide or introducing unintended toxicity. Therefore, for critical biological applications, TFA removal is considered mandatory.[7]

Challenges in Pharmaceutical Formulation

From a regulatory standpoint, TFA salts are generally disfavored for therapeutic products.[2][14] Concerns over potential long-term toxicity and immunogenicity mean that regulatory bodies like the FDA prefer more biologically compatible counter-ions such as acetate or hydrochloride.[2][12] While some commercial suppliers may claim TFA enhances "stability and biocompatibility," this should be viewed with caution.[15] Such stability may refer to shelf-life under specific dry conditions, but it does not translate to biocompatibility in a physiological setting. Any cRGDfK-based candidate intended for clinical development will almost certainly require a salt exchange to a pharmaceutically acceptable form.

Impact on Analytical Characterization

Accurate characterization of a peptide is fundamental to reproducible science. The TFA counter-ion directly impacts two key parameters:

-

Net Peptide Content (NPC): The gross weight of a lyophilized peptide powder includes the peptide itself, bound water, and the TFA counter-ions. The molecular weight of TFA (114.02 g/mol ) is significant. Failing to account for it will result in incorrectly high estimates of peptide concentration when preparing stock solutions. The NPC, which is the percentage of the total weight that is actual peptide, is often only 60-80%.[11] It is crucial to determine the NPC (via quantitative amino acid analysis or elemental analysis) or to perform a salt exchange to ensure accurate molar concentrations.

-

Spectroscopic Analysis: The strong absorbance of the TFA carboxyl group can interfere with certain spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FT-IR), complicating the analysis of the peptide's secondary structure.[16][17]

Part 4: Practical Guidance and Experimental Protocols

A proactive approach to managing the TFA counter-ion is essential. This involves accurate quantification and, when necessary, efficient removal or exchange.

Assessing TFA Content

Several robust analytical methods can be employed to determine the amount of residual TFA in a peptide sample. The choice of method depends on available instrumentation and required sensitivity.

| Method | Principle | Advantages | Considerations |

| ¹⁹F-NMR Spectroscopy | The fluorine atoms in TFA produce a distinct, easily integrated signal in the ¹⁹F NMR spectrum. | Highly specific and quantitative; non-destructive. | Requires access to an NMR spectrometer with a fluorine probe. |

| Ion Chromatography (IC) | Separates and quantifies anions based on their interaction with an ion-exchange stationary phase. | High sensitivity and accuracy; can simultaneously detect other ions. | Requires a dedicated IC system.[18][19][20] |

| HPLC with ELSD | Separates TFA from the peptide; the ELSD detects non-volatile analytes like the TFA salt. | Uses standard HPLC equipment; good for quantification. | ELSD response can be non-linear.[3][4] |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | High resolution and minimal sample consumption. | Can be less robust than IC for routine analysis.[6][18] |

Protocol: TFA Removal via HCl Exchange and Lyophilization

This is the most common and straightforward method for removing TFA and replacing it with the chloride counter-ion. It relies on the principle of displacing the weaker acid (TFA) with a stronger one (HCl, pKa ≈ -7).[7][21]

Caption: Workflow for TFA removal by HCl exchange.

Methodology:

-

Dissolution: Dissolve the Cyclo(-RGDfK)-TFA peptide in high-purity distilled water to a concentration of approximately 1 mg/mL.[21] If solubility is an issue, a phosphate buffer can be used initially.[8]

-

Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[3][7] Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk peptide modification.[7]

-

Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete ion exchange.[21]

-

Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to form a thin, uniform shell on the inside of the flask. This facilitates efficient lyophilization.

-

Lyophilization: Lyophilize the sample overnight until all solvent is removed.

-

Repetition: To ensure complete removal of TFA, repeat the entire process (dissolution in dilute HCl, freezing, and lyophilization) at least two more times.[7][21]

-

Final Reconstitution: After the final lyophilization, the resulting Cyclo(-RGDfK)-HCl salt can be stored or reconstituted in the desired buffer for experimentation.

Protocol: TFA Exchange via Ion-Exchange Chromatography

This method is particularly useful when a specific, non-chloride counter-ion (e.g., acetate) is desired or if the peptide is sensitive to the highly acidic conditions of the HCl exchange protocol.[8]

Caption: Workflow for TFA exchange via chromatography.

Methodology:

-

Resin Preparation: Prepare a column with a strong anion exchange resin. Ensure the column has a significant excess of anion binding sites relative to the amount of TFA in the peptide sample (a 10 to 50-fold excess is recommended).[22]

-

Column Equilibration: Elute the column with a 1 M solution of the desired counter-ion salt (e.g., sodium acetate for an acetate exchange).[22]

-

Washing: Wash the column thoroughly with distilled water to remove any excess equilibration salt.[22]

-

Sample Loading: Dissolve the Cyclo(-RGDfK)-TFA salt in a minimal volume of distilled water and apply it to the prepared column.

-

Elution and Collection: Elute the column with distilled water. The peptide, now complexed with the new counter-ion (acetate), will elute from the column, while the trifluoroacetate anions will be retained by the resin.[8][22] Collect the fractions containing the peptide, monitoring with UV absorbance at 220 nm or 280 nm.

-

Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final peptide salt (e.g., Cyclo(-RGDfK)-acetate).

Storage and Handling Recommendations

To maximize the long-term stability of Cyclo(-RGDfK) in its TFA salt form:

-

Storage: Store the lyophilized powder in a tightly sealed container at -20°C or -80°C.

-

Desiccation: Always store the peptide over a desiccant (e.g., silica gel) to protect it from moisture.

-

Handling: Before opening, allow the vial to warm to room temperature to prevent condensation from forming on the cold powder. Weigh out the required amount quickly in a low-humidity environment and promptly reseal the container. For frequent use, it is advisable to aliquot the peptide into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture exposure.

Conclusion

The trifluoroacetate counter-ion is far more than a passive spectator in the chemistry of Cyclo(-RGDfK). It is an active participant that profoundly influences the peptide's physical stability, its behavior in solution, and its interaction with biological systems. For researchers, scientists, and drug developers, a comprehensive understanding of these effects is not merely academic but is essential for ensuring the accuracy of analytical measurements, the reproducibility of experimental data, and the successful translation of promising research into viable therapeutic candidates. By implementing rigorous analytical characterization and employing appropriate salt-exchange protocols when necessary, the scientific community can unlock the full potential of Cyclo(-RGDfK) and other synthetic peptides, confident in the integrity and reliability of their foundational tools.

References

- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications | MDPI [mdpi.com]

- 7. lifetein.com [lifetein.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analytical methods and Quality Control for peptide products [biosynth.com]

- 12. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 13. genscript.com [genscript.com]

- 14. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 18. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 19. shimadzu.com [shimadzu.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. lifetein.com [lifetein.com]

- 22. peptide.com [peptide.com]

Cyclo(-RGDfK) Trifluoroacetate: A Technical Guide to Cell Uptake and Internalization Pathways

An In-Depth Technical Guide for Researchers

Executive Summary

The cyclic peptide Cyclo(-RGDfK), a high-affinity ligand for αvβ3 integrins, is a cornerstone of targeted therapeutics and molecular imaging.[1][2] Its efficacy is fundamentally dependent on its ability to enter specific cells. This guide provides a detailed examination of the cellular uptake and internalization mechanisms of Cyclo(-RGDfK) and its derivatives. We dissect the dominant endocytic pathways, explain the critical role of multivalency in determining the internalization route, and provide validated experimental protocols for studying these processes. This document serves as a comprehensive resource for researchers and drug development professionals aiming to harness the full potential of RGD-based targeting strategies.

Introduction: The Significance of Cyclo(-RGDfK) and Integrin Targeting

The Arg-Gly-Asp (RGD) sequence is a ubiquitous recognition motif found in extracellular matrix (ECM) proteins, mediating cell adhesion and signaling through binding to transmembrane receptors called integrins. The αvβ3 integrin subtype is a particularly compelling target in oncology and other fields because its expression is significantly upregulated on activated endothelial cells during angiogenesis and on the surface of various tumor cells, while remaining low on quiescent vessels and most healthy cells.[2][3][4]

Cyclo(-RGDfK) is a synthetic cyclic pentapeptide designed to mimic this natural recognition motif.[5] Cyclization dramatically improves metabolic stability and constrains the peptide into a conformation that confers high binding affinity and selectivity for αvβ3 integrins over other subtypes.[5][6] As a trifluoroacetate salt, it is supplied in a stable, highly pure form suitable for research. Its ability to specifically bind to αvβ3-expressing cells makes it an invaluable vector for delivering therapeutic payloads (e.g., chemotherapy agents, radionuclides) or imaging agents directly to the site of disease.[4][7][8] Understanding precisely how this peptide enters the cell after binding is paramount for designing effective conjugates and predicting their intracellular fate.

Mechanisms of Cellular Internalization

The entry of Cyclo(-RGDfK) into a cell is not a passive process. Following binding to the integrin receptor, the peptide-receptor complex is actively internalized through various endocytic pathways. The choice of pathway is not random; it is critically influenced by the valency of the RGD ligand, the cell type, and the specific integrin subtypes expressed.

The Decisive Role of Valency: Monomer vs. Multimer

A fundamental concept in RGD peptide internalization is the distinction between monomeric and multimeric forms.

-

Monomeric Cyclo(-RGDfK): When used as a single molecule, Cyclo(-RGDfK) often enters cells via a fluid-phase endocytic pathway.[9][10] This process is largely non-specific and independent of the αvβ3 receptor, meaning the peptide is taken up without inducing the internalization of the integrin itself.[4][9] While binding to the receptor is specific, the subsequent internalization step can be inefficient and less targeted.

-

Multimeric RGD Peptides: When two, four, or more cRGDfK units are linked together (e.g., on a scaffold like E[c(RGDfK)]₂ or a RAFT-RGD tetramer), the biological behavior changes dramatically.[6] These multimeric constructs can simultaneously bind to and cross-link multiple integrin receptors on the cell surface. This clustering is a powerful trigger for receptor-mediated endocytosis, leading to the co-internalization of the peptide along with the integrin receptors.[6][9] This shift from a non-specific to a specific, receptor-mediated pathway is the primary rationale for developing multimeric RGD agents for targeted delivery.[6][8][9]

The following table summarizes the significant difference in binding affinity conferred by multivalency.

| Compound | Ligand Type | Target Integrin | IC50 / K D | Source |

| cyclo(-RGDfK-) | Monomer | αvβ3 | 41.70 nM (K D) | [9] |

| RAFT-c(-RGDfK-)₄ | Tetramer | αvβ3 | 3.87 nM (K D) | [9] |

| DOTA-P-RGD | Monomer | αvβ3 | 44.3 ± 3.5 nM (IC50) | [11] |

| DOTA-P-RGD₂ | Dimer | αvβ3 | 5.0 ± 1.0 nM (IC50) | [11] |

| DOTA-2P-RGD₄ | Tetramer | αvβ3 | 0.5 ± 0.1 nM (IC50) | [11] |

Dominant Internalization Pathways

Several endocytic routes can be utilized by cells to internalize material from the extracellular space. For RGD peptides, the most relevant are clathrin-mediated endocytosis, macropinocytosis, and fluid-phase uptake.

This is the most well-characterized and dominant pathway for the internalization of multimeric RGD peptides.[9] The process is initiated by ligand-induced integrin clustering, which triggers the recruitment of adaptor proteins to the cytoplasmic tail of the integrin. This, in turn, recruits clathrin, a protein that self-assembles into a cage-like lattice, forcing the plasma membrane to invaginate and form a clathrin-coated pit. The pit eventually pinches off to become a clathrin-coated vesicle containing the RGD-integrin complex, which is then transported into the cell.

Caption: Clathrin-mediated endocytosis of multimeric RGD peptides.

Macropinocytosis is a distinct form of endocytosis characterized by the formation of large, irregular vesicles called macropinosomes.[12][13] This process involves extensive rearrangement of the actin cytoskeleton to form protrusions from the cell surface that fold back and fuse with the membrane, engulfing large volumes of extracellular fluid.[13][14] While not the primary route for multimeric cRGDfK itself, RGD-containing molecules have been shown to induce macropinocytosis in some cell types.[15] This pathway is particularly relevant for the uptake of large RGD-conjugated nanoparticles or for certain cell-penetrating peptides that utilize an RGD motif.[14]

Besides the classical pathways, cells possess other internalization mechanisms. While caveolae-mediated endocytosis has been described for some integrins, studies using inhibitors like nystatin have shown it is not significantly involved in the uptake of tetrameric RGD peptides.[9] However, various other clathrin-independent pathways exist and may contribute to peptide uptake depending on the specific cell context and the nature of the RGD conjugate.[16][17]

As mentioned, this is a non-specific, receptor-independent mechanism of uptake that is more prominent for monomeric RGD peptides.[9][10] The cell continuously internalizes small amounts of extracellular fluid in small vesicles. While monomeric cRGDfK may bind to the cell surface via integrins, its internalization can occur through this non-specific route without actively pulling the receptor into the cell with it.[4]

Methodologies for Studying Internalization Pathways

A multi-faceted approach is required to accurately characterize the uptake mechanisms of Cyclo(-RGDfK) conjugates. The following protocols provide a robust framework for investigation.

Experimental Design: The Pillars of a Self-Validating System

-

Cell Line Selection: Use at least two cell lines: one with high expression of the target integrin (e.g., U87MG glioblastoma, M21 melanoma) and a negative control with low or no expression (e.g., M21-L cells).[10][18]

-

Peptide Labeling: Covalently conjugate a stable fluorophore (e.g., FITC, Cy5, Alexa Fluor 488) to the lysine (K) residue of Cyclo(-RGDfK).[10][19] Ensure high purity of the labeled peptide to avoid artifacts.[10]

-

Specificity Controls: Always include a negative control peptide, such as Cyclo(-RADfK), where the glycine is replaced with alanine. This peptide does not bind to integrins and is essential to differentiate receptor-specific binding and uptake from non-specific effects.[10]

-

Temperature Control: Perform parallel experiments at 37°C (permits active, energy-dependent endocytosis) and 4°C (inhibits active transport).[10][20][21] A significant reduction in uptake at 4°C is a hallmark of active internalization.[10]

Protocol 1: Visualizing Cellular Uptake by Confocal Microscopy

This method provides qualitative and semi-quantitative data on peptide internalization and subcellular localization.

Materials:

-

Fluorescently-labeled Cyclo(-RGDfK) and Cyclo(-RADfK).

-

High and low αvβ3-expressing cell lines.

-

Glass-bottom culture dishes or chamber slides.

-

Endosomal/lysosomal markers (e.g., LysoTracker Red).

-

Paraformaldehyde (PFA) for fixing.

-

Mounting medium with DAPI (for nuclear staining).

-

Confocal Laser Scanning Microscope.

Procedure:

-

Cell Seeding: Plate cells onto glass-bottom dishes 24 hours prior to the experiment to allow for adherence and normal growth.

-

Incubation: Replace culture medium with serum-free medium containing the fluorescently-labeled peptide (e.g., 1-10 µM) and incubate at 37°C for various time points (e.g., 15 min, 30 min, 1 hr, 4 hr).[10]

-

Control Groups: In parallel, incubate cells with:

-

Labeled Cyclo(-RADfK) control peptide.

-

Labeled Cyclo(-RGDfK) at 4°C.

-

For blocking experiments, pre-incubate cells with a 50-fold excess of unlabeled ("cold") Cyclo(-RGDfK) for 30 minutes before adding the labeled peptide.[19]

-

-

Washing: After incubation, wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove non-bound peptide.

-

(Optional) Colocalization: For the last 30 minutes of incubation, add a marker for an intracellular compartment, such as LysoTracker, to visualize trafficking to lysosomes.

-

Fixing & Mounting: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash again with PBS and mount the coverslip using a mounting medium containing DAPI.

-

Imaging: Acquire images using a confocal microscope. Use identical laser power and detector settings for all samples to allow for valid comparisons. Look for punctate intracellular fluorescence, indicating vesicular localization.[10][19]

Protocol 2: Quantifying Internalization by Flow Cytometry

Flow cytometry provides robust quantitative data on the total cell-associated fluorescence.

Materials:

-

Fluorescently-labeled peptides.

-

Cell lines in suspension.

-

Trypsin-EDTA.

-

FACS tubes.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest adherent cells using trypsin or use cells grown in suspension. Wash and resuspend cells in serum-free medium at a concentration of 1x10⁶ cells/mL.

-

Incubation: Aliquot cells into FACS tubes. Add labeled peptides and controls as described in the microscopy protocol. Incubate for the desired time at 37°C and 4°C.

-

Washing: Stop the uptake by adding a large volume of ice-cold PBS. Centrifuge cells at low speed (e.g., 300 x g for 5 minutes) and discard the supernatant. Repeat the wash twice to remove all unbound peptide.

-

(Optional) Surface Quenching: To distinguish between surface-bound and internalized peptide, resuspend the cell pellet in a quenching solution (e.g., Trypan Blue for FITC) for 5 minutes on ice. This will quench the fluorescence of extracellularly bound peptide only.

-

Analysis: Resuspend the final cell pellet in PBS and analyze on a flow cytometer. Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

-

Data Interpretation: A significant increase in MFI for cells incubated with cRGDfK at 37°C compared to 4°C and the cRADfK control indicates specific, active internalization.[10][18][22]

Protocol 3: Elucidating Pathways with Endocytic Inhibitors

This assay uses pharmacological agents to block specific internalization pathways, thereby identifying the routes used by the peptide.

Caption: Experimental workflow for using endocytic inhibitors.

Procedure:

-

Setup: Prepare cells for uptake analysis as described for flow cytometry or in a multi-well plate for fluorescence plate reader analysis.

-

Pre-incubation: Before adding the fluorescent peptide, pre-incubate the cells with a specific endocytosis inhibitor for 30-60 minutes. It is crucial to first perform a dose-response curve for each inhibitor in your cell line to determine the optimal non-toxic concentration.[23][24][25]

-

Peptide Incubation: Add the fluorescently-labeled Cyclo(-RGDfK) to the inhibitor-containing medium and incubate at 37°C for 1-2 hours.

-

Analysis: Wash the cells thoroughly and quantify the internalized peptide using flow cytometry or a fluorescence plate reader.

-

Interpretation: Compare the uptake in inhibitor-treated cells to an untreated control. A significant reduction in uptake points to the involvement of the pathway targeted by that inhibitor. For example, a strong reduction with Amantadine or Chlorpromazine would implicate clathrin-mediated endocytosis.[9]

Commonly Used Endocytic Inhibitors:

| Inhibitor | Target Pathway | Typical Concentration | Notes & Caveats | Source |

| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL | Can cause cytotoxicity. Effects are cell-line dependent. | [23][24] |

| Amantadine | Clathrin-mediated endocytosis | 1 mM | Used successfully to block multimeric RGD uptake. | [9] |

| Genistein | Caveolae-mediated endocytosis | 200-400 µM | Tyrosine kinase inhibitor; can have broad effects. | [23][24] |

| Nystatin / MβCD | Caveolae / Lipid Rafts | 25 µg/mL / 5 mM | Disrupt cholesterol in the membrane. MβCD can be toxic. | [9][24] |

| Amiloride / EIPA | Macropinocytosis | 50-100 µM | Inhibits the Na+/H+ exchanger required for macropinocytosis. | [9][13] |

Factors Influencing Uptake Dynamics

Beyond multivalency, other factors can modulate the internalization of Cyclo(-RGDfK).

-